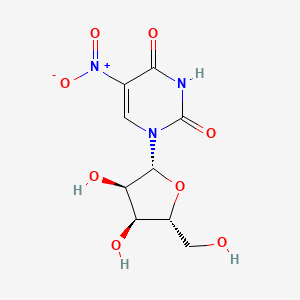

5-Nitrouridine

Descripción

5-Nitrouridine is a modified pyrimidine nucleoside derived from uridine, featuring a nitro (-NO₂) substituent at the 5-position of the uracil base. Its synthesis involves nitration of protected uridine derivatives using reagents like nitric acid or nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, though unprotected uridine undergoes glycosidic bond cleavage under these conditions . X-ray crystallography reveals a slightly non-planar pyrimidine ring (shallow boat conformation), a C3'-endo ribose conformation, and an anti-base orientation stabilized by an intramolecular hydrogen bond (H6 to O5') . The nitro group’s electron-withdrawing properties make this compound a candidate for studying nucleic acid interactions and antiviral applications .

Propiedades

Fórmula molecular |

C9H11N3O8 |

|---|---|

Peso molecular |

289.20 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N3O8/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17/h1,4-6,8,13-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 |

Clave InChI |

QSHRORQBJAVCRL-UAKXSSHOSA-N |

SMILES isomérico |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-] |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine typically involves the nitration of uridine. One common method includes the reaction of uridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position of the uracil ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitrouridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-uridine.

Substitution: Formation of various substituted uridine derivatives.

Aplicaciones Científicas De Investigación

5-Nitrouridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in nucleic acid modifications and interactions.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-nitrouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in hydrogen bonding and other interactions, influencing the stability and conformation of nucleic acids. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Nitrouridine and Analogues

Key Comparative Findings

Synthetic Accessibility :

- This compound requires protective groups (e.g., acylated sugars) during nitration to prevent glycosidic bond rupture, unlike 5-bromouridine, which is more straightforward to halogenate .

- 5-Nitro-2'-deoxyuridine derivatives are synthesized via phosphorylation followed by nitration, as unprotected deoxyuridine is highly susceptible to bond cleavage .

Photochemical Behavior :

- Despite its bulky nitro group, this compound shares similar quantum yields with 5-bromo- and 5-methyluridine during UV irradiation, suggesting comparable photostability .

- Unlike iodouridine (IU), which undergoes photolytic cleavage, this compound retains its nitro group under irradiation .

Structural and Electronic Effects: The nitro group in this compound reduces electron density at the C6 position, altering base-pairing and stacking interactions compared to methyl or bromo substituents .

In contrast, 5-methyluridine is naturally occurring (e.g., in tRNA) and stabilizes RNA structures via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.